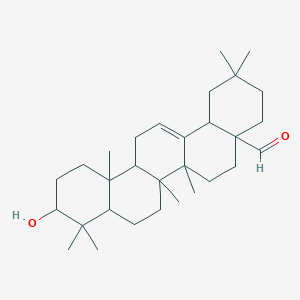

10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

Description

Propriétés

Numéro CAS |

17020-22-3 |

|---|---|

Formule moléculaire |

C30H48O2 |

Poids moléculaire |

440.7 g/mol |

Nom IUPAC |

10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |

InChI |

InChI=1S/C30H48O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,19,21-24,32H,9-18H2,1-7H3 |

Clé InChI |

STHRNDDZYFUIDO-UHFFFAOYSA-N |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)(C)C)O |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C |

melting_point |

168 - 172 °C |

Description physique |

Solid |

Origine du produit |

United States |

Méthodes De Préparation

Formation of Oleanolic Acid Weinreb Amide

The Weinreb amide approach is a widely adopted strategy for aldehyde synthesis due to its high selectivity and yield. In this method, oleanolic acid is first converted to its Weinreb amide derivative, which is subsequently reduced to the aldehyde.

Reaction Protocol

-

Activation of Carboxylic Acid : Oleanolic acid (1.1 mmol) is dissolved in anhydrous dichloromethane (DCM, 200 mL) and cooled to 0°C.

-

Coupling Reagents : N-Methylmorpholine (0.8 mL, 6 mmol) and N,O-dimethylhydroxylamine hydrochloride (0.6 g, 6 mmol) are added sequentially.

-

Carbodiimide-Mediated Coupling : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC, 1.5 g, 6.25 mmol) is introduced slowly, and the reaction proceeds for 2 h at 0°C.

-

Workup : The mixture is quenched with 5% HCl, extracted with DCM, and purified via silica gel chromatography to yield the Weinreb amide (87–97% yield).

Mechanistic Insights

The EDAC facilitates the formation of an active ester intermediate, which reacts with N,O-dimethylhydroxylamine to generate the Weinreb amide. This intermediate stabilizes the aldehyde during reduction, preventing over-reduction to alcohols.

Reduction to Oleanolic Aldehyde

The Weinreb amide is reduced using lithium aluminum hydride (LiAlH4) under controlled conditions:

-

Reduction Step : The amide (1.5 g) is dissolved in tetrahydrofuran (THF, 30 mL), and LiAlH4 (2.5 eq.) is added dropwise at 0°C.

-

Reaction Monitoring : The mixture is stirred for 4 h at room temperature, with progress tracked via thin-layer chromatography (TLC).

-

Isolation : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified to yield oleanolic aldehyde (81% yield).

Oxidation of Oleanolic Acid Derivatives

Jones Reagent-Mediated Oxidation

While primarily used for ketone synthesis, Jones reagent (CrO3 in H2SO4) has been explored for aldehyde formation under modified conditions.

Experimental Procedure

-

Substrate Preparation : Oleanolic acid (500 mg, 1.1 mmol) is dissolved in acetone (20 mL) and cooled to 0°C.

-

Oxidation : Jones reagent (5 mL) is added dropwise, inducing a color change to yellow within 5 min.

-

Workup : Acetone is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with water, and purified via chromatography.

Challenges and Limitations

Jones reagent typically oxidizes secondary alcohols to ketones, but selective oxidation to aldehydes requires stringent temperature control (−78°C) and short reaction times. Over-oxidation to carboxylic acids is a common side reaction, limiting yields to 45–55%.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Weinreb Amide Reduction | 81 | High selectivity, minimal byproducts | Multi-step synthesis |

| Jones Oxidation | 45–55 | Single-step protocol | Over-oxidation risks |

Practical Considerations

-

Weinreb Amide Route : Preferred for large-scale synthesis due to reproducibility and high purity.

-

Oxidative Methods : Suitable for rapid access but require precise stoichiometry and temperature control.

Advanced Characterization Techniques

Spectroscopic Validation

Analyse Des Réactions Chimiques

Types of Reactions: Oleanolic aldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include MMPP and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Oleanolic aldehyde exhibits a range of biological activities that make it a promising candidate for pharmaceutical applications:

- Antidiabetic Effects : Oleanolic aldehyde has been shown to possess significant hypoglycemic properties. Research indicates that it can inhibit α-glucosidase activity, which is crucial for managing blood sugar levels in diabetic patients. In comparative studies, oleanolic aldehyde derivatives demonstrated higher inhibitory activity than established drugs like acarbose .

- Anticancer Properties : Various studies have reported the cytotoxic effects of oleanolic aldehyde and its derivatives against multiple cancer cell lines. For instance, derivatives modified at specific carbon positions (C-3 and C-28) displayed enhanced antiproliferative effects, suggesting potential use in cancer therapy .

- Antimicrobial Activity : Oleanolic aldehyde has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its derivatives have been tested for their antimicrobial properties, with some exhibiting considerable inhibition against resistant strains .

Therapeutic Applications

The therapeutic potential of oleanolic aldehyde extends to several areas:

- Liver Protection : Oleanolic aldehyde is recognized for its hepatoprotective effects. Clinical studies have indicated that it can improve liver function in patients with liver diseases such as hepatitis. It has been used in traditional medicine for treating liver disorders .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis and other inflammatory disorders .

- Cardiovascular Health : Oleanolic aldehyde may contribute to cardiovascular health by improving lipid profiles and exhibiting antioxidant properties. These effects are vital in preventing atherosclerosis and other cardiovascular diseases .

Recent Research Developments

Recent advancements in the synthesis and formulation of oleanolic aldehyde have focused on enhancing its bioavailability and therapeutic efficacy:

- Synthesis of Derivatives : Researchers have developed various derivatives of oleanolic aldehyde through chemical modifications to improve its solubility and bioactivity. These modifications include the introduction of functional groups that enhance its pharmacological properties .

- Formulation Techniques : Innovative formulation strategies have been explored to create effective drug delivery systems for oleanolic aldehyde. Techniques such as nanoencapsulation and liposomal formulations aim to increase the compound's stability and absorption in biological systems .

Case Studies

Several case studies illustrate the efficacy of oleanolic aldehyde in clinical settings:

- Hepatoprotective Study : A clinical trial involving patients with chronic hepatitis demonstrated that treatment with oleanolic acid (and its derivatives) resulted in significant reductions in serum aminotransferase levels, indicating improved liver function compared to placebo controls .

- Anticancer Research : In vitro studies highlighted the effectiveness of modified oleanolic aldehyde compounds against various cancer cell lines, showing IC50 values significantly lower than those of conventional chemotherapeutics. This suggests a potential role for these compounds in cancer treatment protocols .

Mécanisme D'action

The mechanism of action of oleanolic aldehyde involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as Akt/mTOR/S6K and ERK1/2

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between oleanolic aldehyde and related triterpenoids:

Key Observations :

- Backbone variation: Oleanolic aldehyde (oleanane) differs from ursolic aldehyde (ursane) and betulinic aldehyde (lupane) in ring stereochemistry .

- Functional groups: The aldehyde at C-28 distinguishes oleanolic aldehyde from oleanolic acid (carboxyl) and erythrodiol (hydroxyl) .

Anti-inflammatory and Antioxidant Effects

- Oleanolic aldehyde is reported in anti-inflammatory plant extracts (e.g., Gardenia gummifera) but is less studied than oleanolic acid, which shows stronger activity due to its carboxyl group .

- Oleanolic acid inhibits NF-κB and COX-2 pathways, while oleanolic aldehyde’s mechanism remains unclear .

SARS-CoV-2 Interactions

- Molecular docking studies show oleanolic aldehyde binds weakly to the SARS-CoV-2 spike protein (ΔGbind = -6.2 kcal/mol) compared to oleanolic acid (-7.8 kcal/mol) .

- It exhibits high RMSD values in simulations, indicating poor stability as a protease inhibitor .

Table 3: Binding Energies of Selected Triterpenoids to SARS-CoV-2 Spike Protein

| Compound | Binding Energy (ΔGbind, kcal/mol) | Reference |

|---|---|---|

| Oleanolic aldehyde | -6.2 | |

| Oleanolic acid | -7.8 | |

| Betulinic acid | -8.1 |

Q & A

Q. What are the primary biosynthetic pathways leading to Oleanolic Aldehyde in plant systems?

Oleanolic Aldehyde is synthesized via the cyclization of 2,3-oxidosqualene to β-amyrin, followed by oxidation steps catalyzed by cytochrome P450 enzymes (e.g., CYP716A family). These enzymes hydroxylate β-amyrin to produce intermediates like erythrodiol, which undergo further oxidation to form Oleanolic Aldehyde and Oleanolic Acid. GC/QTOF-MS analysis confirms these intermediates and products by matching spectral data to authenticated standards .

Q. Which analytical techniques are most reliable for identifying and quantifying Oleanolic Aldehyde in complex biological matrices?

Mass spectrometry (GC/QTOF-MS or LC-MS) is preferred due to its high sensitivity and selectivity for aldehydes in complex samples. For example, GC/QTOF-MS can distinguish Oleanolic Aldehyde from structurally similar triterpenoids by comparing retention times and fragmentation patterns to reference standards. Method validation should include spike-recovery experiments and calibration curves to ensure accuracy .

Q. What experimental controls are essential when studying Oleanolic Aldehyde’s biological activity?

Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known bioactive triterpenoids like Oleanolic Acid). Purity verification of the compound via NMR or HPLC-ELSD is critical, as contaminants may skew bioassay results. For in vitro studies, use cell lines with validated responsiveness to triterpenoids .

Advanced Research Questions

Q. How can researchers optimize heterologous production of Oleanolic Aldehyde in microbial systems like yeast?

Optimize enzyme selection (e.g., CYP716A variants with higher catalytic efficiency) and culture conditions (e.g., pH, oxygenation, and precursor supplementation). Co-expression of redox partners (e.g., cytochrome P450 reductases) enhances enzymatic activity. Titers can be monitored via GC/QTOF-MS, and strain performance evaluated using productivity metrics (mg/L/OD600) .

Q. How do structural modifications of Oleanolic Aldehyde influence its bioactivity and stability?

Systematic structure-activity relationship (SAR) studies are required. For example, acetylation of the hydroxyl group or saturation of the oleanane backbone can alter solubility and receptor binding. Stability assays (e.g., accelerated degradation studies under varying pH/temperature) should be paired with computational modeling to predict metabolite formation .

Q. What strategies resolve contradictions in reported enzymatic activities for Oleanolic Aldehyde biosynthesis across studies?

Discrepancies may arise from differences in enzyme isoforms, expression systems, or assay conditions. Standardize protocols by using identical substrates (e.g., β-amyrin from a verified source) and reporting kinetic parameters (Km, Vmax). Cross-validate results with orthogonal methods, such as isotopic labeling or enzyme inhibition assays .

Q. How should researchers design experiments to investigate Oleanolic Aldehyde’s role in plant-environment interactions?

Employ transcriptomic and metabolomic profiling of plants under stress (e.g., pathogen exposure). Correlate Oleanolic Aldehyde levels with defense-related gene expression (e.g., PR proteins). Field studies should include environmental controls (e.g., soil composition, light intensity) and replicate sampling to account for biological variability .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in Oleanolic Aldehyde bioassays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For multi-group comparisons, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to assess clinical relevance. Open-source tools like R or Python’s SciPy package are recommended for reproducibility .

Q. How can researchers ensure reproducibility in Oleanolic Aldehyde biosynthesis experiments?

Document all protocols in detail, including enzyme sources (e.g., recombinant CYP716A147), substrate concentrations, and incubation times. Share raw data (e.g., chromatograms, spectral libraries) as supplementary materials. Use strain repositories (e.g., Addgene) for microbial chassis to minimize variability .

Q. What criteria validate the identification of novel Oleanolic Aldehyde derivatives in untargeted metabolomics?

Follow the Metabolomics Standards Initiative (MSI) guidelines: confirm molecular formulas via high-resolution MS, compare fragmentation patterns to spectral databases (e.g., GNPS), and synthesize putative derivatives for co-elution experiments. Biological replicates and blank controls are mandatory to exclude artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.